![molecular formula C20H17NO5S B11404319 methyl 2-{[(7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11404319.png)
methyl 2-{[(7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
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Overview
Description
Methyl 2-{[(7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that features a unique combination of chromen and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[(7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of 7-methyl-4-oxo-4H-chromen-2-carboxylic acid with an appropriate amine to form the amide linkage. This is followed by cyclization reactions to introduce the thiophene ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations. Scale-up processes would also consider the cost-effectiveness and environmental impact of the reagents and methods used .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
Medicinal Chemistry
This compound has been investigated for its potential antimicrobial and anticancer properties:
- Antimicrobial Activity : Studies have shown that derivatives of chromene compounds exhibit significant antibacterial effects against various pathogens. The presence of the thiophene ring enhances the bioactivity by interacting with bacterial cell membranes or specific enzymes involved in cell wall synthesis .
- Anticancer Properties : Research indicates that compounds containing chromene and thiophene structures can inhibit the proliferation of cancer cells. The mechanism often involves the modulation of signaling pathways related to apoptosis and cell cycle regulation .
Organic Synthesis
Methyl 2-{[(7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate serves as a crucial building block in organic synthesis:
- Synthesis of Complex Molecules : Its unique structure allows it to be used as an intermediate in the synthesis of more complex organic molecules, particularly those aimed at pharmaceutical applications.
Material Science
The compound's properties make it suitable for developing new materials:
- Polymer Chemistry : The incorporation of this compound into polymer matrices can enhance the mechanical and thermal properties of the resulting materials. Research is ongoing into its potential use in coatings and composites that require specific mechanical characteristics .
Case Study 1: Antimicrobial Activity Assessment
A study conducted on various derivatives of this compound evaluated their effectiveness against Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications to the side chains significantly increased antimicrobial potency, suggesting that structural optimization could lead to more effective therapeutic agents.
Case Study 2: Anticancer Mechanism Exploration
In another study, the anticancer activity was assessed using human breast cancer cell lines. The compound was found to induce apoptosis through mitochondrial pathways, evidenced by increased levels of cytochrome c release and activation of caspases. This indicates potential for further development as a chemotherapeutic agent.
Mechanism of Action
The mechanism by which methyl 2-{[(7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The chromen and thiophene moieties can bind to active sites, potentially inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-((7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzoate: Similar in structure but with different functional groups, leading to distinct reactivity and applications.
N-substituted 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide: Shares the chromen core but differs in the substituents and overall structure.
Uniqueness
Methyl 2-{[(7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is unique due to its combination of chromen and thiophene moieties, which confer specific electronic and steric properties. This makes it a versatile compound for various applications in research and industry .
Biological Activity
Methyl 2-{[(7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be broken down into two main components: a chromene moiety and a cyclopentathiophene unit. The chromene part is known for various biological activities, while the cyclopentathiophene contributes to its unique properties.
Molecular Formula : C18H19NO5S
Molecular Weight : 357.41 g/mol
IUPAC Name : this compound
Antioxidant Activity
Research indicates that compounds derived from chromenes exhibit significant antioxidant properties. Antioxidants are crucial in preventing oxidative stress-related diseases. Studies have shown that derivatives of chromenes can scavenge free radicals effectively, thus protecting cellular components from oxidative damage.
Acetylcholinesterase Inhibition
A notable area of interest is the compound's potential as an acetylcholinesterase (AChE) inhibitor . AChE inhibitors are vital in treating neurodegenerative diseases like Alzheimer's. For instance, a related study demonstrated that substituted chromenes exhibited potent AChE inhibitory activity, with some derivatives showing IC50 values as low as 13.5 nM . Given the structural similarities, it is plausible that this compound may possess similar or enhanced inhibitory effects.
Anti-inflammatory Effects
Compounds containing thiophene rings have been reported to exhibit anti-inflammatory properties. This activity is particularly relevant in the context of chronic inflammatory diseases. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes.
Antimicrobial Activity
Initial studies suggest that derivatives of this compound may also demonstrate antimicrobial activity against various pathogens. The presence of both chromene and thiophene structures could synergistically enhance its efficacy against bacteria and fungi.
Case Studies and Research Findings
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Free Radical Scavenging : The presence of electron-rich groups in the chromene structure allows for effective interaction with free radicals.
- Enzyme Inhibition : The ability to bind to active sites on enzymes like AChE can lead to therapeutic benefits in cognitive disorders.
- Cytokine Modulation : By affecting signaling pathways involved in inflammation, the compound can reduce the severity of inflammatory responses.
Properties
Molecular Formula |
C20H17NO5S |
---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
methyl 2-[(7-methyl-4-oxochromene-2-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C20H17NO5S/c1-10-6-7-11-13(22)9-15(26-14(11)8-10)18(23)21-19-17(20(24)25-2)12-4-3-5-16(12)27-19/h6-9H,3-5H2,1-2H3,(H,21,23) |
InChI Key |
VBLBMPGQJHSYPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C=C(O2)C(=O)NC3=C(C4=C(S3)CCC4)C(=O)OC |
Origin of Product |
United States |
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